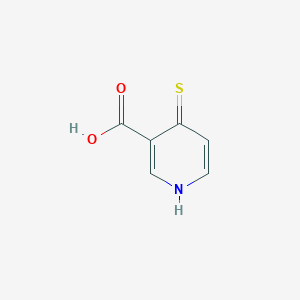

4-Mercaptopyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-6(9)4-3-7-2-1-5(4)10/h1-3H,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGWKRJJEODSIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356075 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18103-73-6 | |

| Record name | 4-MERCAPTOPYRIDINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Pyridine Carboxylic Acids As Ligands and Building Blocks

Pyridine (B92270) carboxylic acids are a class of organic compounds characterized by a pyridine ring substituted with one or more carboxyl groups. mdpi.comsemanticscholar.org These molecules are renowned for their versatility as ligands in coordination chemistry and as fundamental building blocks in the synthesis of more complex structures. mdpi.comsemanticscholar.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. Simultaneously, the carboxylic acid group can also coordinate to metals, either in its protonated or deprotonated form, leading to a variety of binding modes. rsc.org This dual functionality allows pyridine carboxylic acids to act as chelating or bridging ligands, facilitating the construction of diverse metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties. mdpi.comsemanticscholar.org

The electronic properties of the pyridine ring, coupled with the coordinating ability of the carboxylic acid, make these compounds valuable in the design of catalysts, luminescent materials, and compounds with interesting magnetic properties. The specific positioning of the carboxylic acid group on the pyridine ring significantly influences the resulting coordination geometry and the properties of the final assembly.

Significance of Thiol Substituted Pyridine Scaffolds in Molecular Design

The introduction of a thiol (-SH) group onto a pyridine (B92270) scaffold introduces a "soft" donor atom (sulfur) alongside the "hard" nitrogen and oxygen donors. This combination of different donor types within a single molecule, known as a bifunctional ligand, expands the range of metal ions that can be coordinated and the types of chemical interactions that can be exploited. sigmaaldrich.com The thiol group is particularly known for its strong affinity for soft metals and its ability to form stable self-assembled monolayers (SAMs) on surfaces like gold. sigmaaldrich.comresearchgate.net

This property is of paramount importance in the field of nanotechnology and materials science, where the controlled functionalization of surfaces is crucial for the development of sensors, electronic devices, and catalysts. sigmaaldrich.com The presence of a thiol group on a pyridine scaffold allows for the targeted assembly of these molecules on surfaces, while the pyridine and carboxylic acid functionalities remain available for further chemical modifications or to impart specific properties to the material.

Isomeric Considerations Within Mercaptopyridine Carboxylic Acid Systems

The relative positions of the mercapto and carboxylic acid groups on the pyridine (B92270) ring have a profound impact on the chemical behavior and potential applications of the resulting isomer. Different isomers of mercaptopyridine carboxylic acid will exhibit distinct coordination properties, acidity, and steric hindrance, which in turn dictate their utility in various chemical contexts. For instance, the proximity of the functional groups can influence their ability to act as chelating ligands.

While detailed research on 4-Mercaptopyridine-3-carboxylic acid is limited, a comparative analysis of its known isomers can provide valuable insights into its potential properties. The table below summarizes some of the known isomers and their basic chemical information.

| Common Name | Systematic Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 4-sulfanylpyridine-3-carboxylic acid | 18103-73-6 | C6H5NO2S | 155.17 |

| 2-Mercaptopyridine-3-carboxylic acid | 2-sulfanylpyridine-3-carboxylic acid | 38521-46-9 | C6H5NO2S | 155.17 |

| 6-Mercaptopyridine-3-carboxylic acid | 6-sulfanylpyridine-3-carboxylic acid | 92823-43-3 | C6H5NO2S | 155.17 |

| 4-Mercaptopyridine-2-carboxylic acid | 4-sulfanylpyridine-2-carboxylic acid | 18103-74-7 | C6H5NO2S | 155.18 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comsynchem.dechemicalbook.comnih.govsigmaaldrich.com

Research Landscape and Emerging Applications of Mercaptopyridine Derivatives

Established Synthetic Routes to Mercaptopyridine Carboxylic Acid Frameworks

The synthesis of mercaptopyridine carboxylic acids can be approached through several strategic pathways, primarily involving the introduction of a thiol group onto a pre-existing pyridine (B92270) carboxylic acid scaffold or the construction of the pyridine ring with the desired functionalities in place. While specific literature detailing the synthesis of this compound is not extensively documented, established methods for analogous compounds provide a blueprint for its potential preparation.

One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring with a sulfur nucleophile. For instance, a chloro- or bromo-substituted pyridine-3-carboxylic acid could be reacted with a sulfur source like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis to yield the desired mercaptopyridine derivative.

Alternatively, the transformation of an amino group on the pyridine ring via a diazotization reaction followed by treatment with a sulfur-containing reagent represents another viable route. For example, 4-aminopyridine-3-carboxylic acid could serve as a precursor. The amino group can be converted to a diazonium salt, which is then displaced by a xanthate or a similar sulfur-containing nucleophile, followed by hydrolysis to unveil the thiol functionality.

The synthesis of the parent pyridine-3-carboxylic acid (nicotinic acid) and its isomers is well-established, often involving the oxidation of corresponding alkylpyridines. For example, 3-methylpyridine (B133936) (β-picoline) can be oxidized using various oxidizing agents, including potassium permanganate (B83412) or nitric acid, to produce nicotinic acid. Subsequent functionalization at the 4-position would then be necessary to introduce the mercapto group.

A summary of potential synthetic precursors and reagents is presented in the table below.

| Precursor Compound | Reagent(s) for Thiol Introduction | Potential Product |

| 4-Chloropyridine-3-carboxylic acid | 1. Thiourea 2. NaOH (hydrolysis) | This compound |

| 4-Aminopyridine-3-carboxylic acid | 1. NaNO₂, HCl (diazotization) 2. Potassium ethyl xanthate 3. Hydrolysis | This compound |

| 3-Methyl-4-nitropyridine | 1. Oxidation of methyl group 2. Reduction of nitro group 3. Diazotization and sulfanylation | This compound |

Functionalization and Modification of the Carboxylic Acid Moiety for Specific Applications

The carboxylic acid group of this compound offers a convenient handle for a wide array of chemical modifications, enabling its integration into more complex molecular systems for targeted applications.

The formation of amide and ester linkages are fundamental reactions for the derivatization of carboxylic acids. These reactions are pivotal in the fields of bioconjugation and sensor development, where the covalent attachment of the mercaptopyridine core to biomolecules or signaling units is desired.

Amidation: The reaction of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), leads to the formation of a stable amide bond. nih.gov This strategy is widely employed to conjugate the molecule to proteins, peptides, or amino-functionalized surfaces. The resulting conjugate benefits from the surface-anchoring capabilities of the thiol group.

Esterification: Similarly, the carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents like DCC with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.orggoogle.commasterorganicchemistry.comorganic-chemistry.org Esterification can be used to attach the mercaptopyridine moiety to hydroxyl-containing molecules or to modify its solubility and electronic properties for specific sensor applications.

A general representation of these reactions is provided below:

| Reaction | Reactants | Coupling Agents/Catalysts | Product |

| Amidation | This compound, Primary/Secondary Amine | EDC/NHS, DCC/HOBt | 4-Mercaptopyridine-3-carboxamide derivative |

| Esterification | This compound, Alcohol | H⁺ (e.g., H₂SO₄), DCC/DMAP | This compound ester derivative |

Isotopic labeling is a powerful technique for enhancing the detection and quantification of molecules in complex biological or environmental samples, particularly in mass spectrometry-based analyses. The carboxylic acid group of this compound is an ideal site for the introduction of stable isotopes.

One established method for labeling carboxylic acids is through ¹⁸O-labeling. nih.gov This can be achieved by acid-catalyzed oxygen exchange with H₂¹⁸O. The resulting isotopically labeled molecule can serve as an internal standard in quantitative mass spectrometry, allowing for more accurate and precise measurements. nih.gov

Furthermore, carbon isotopes, such as ¹³C or ¹⁴C, can be incorporated into the carboxylic acid moiety. imist.ma Modern synthetic methods, including reversible decarboxylation-carboxylation reactions using labeled CO₂, allow for the efficient introduction of carbon isotopes into carboxylic acids. imist.maresearchgate.net This type of labeling is invaluable for metabolic studies and for tracing the fate of the molecule in various systems.

| Isotope | Labeling Method | Application |

| ¹⁸O | Acid-catalyzed exchange with H₂¹⁸O | Internal standard for mass spectrometry |

| ¹³C / ¹⁴C | Reversible decarboxylation with labeled CO₂ | Metabolic tracing, mechanistic studies |

Thiol-Group Mediated Derivatizations in Material Science

The thiol group of this compound is a key player in its material science applications, enabling strong interactions with metal surfaces and participation in disulfide bond formation.

Thiolated biopolymers, or thiomers, are a class of mucoadhesive polymers that have gained significant attention for their potential in drug delivery systems. The covalent attachment of thiol-bearing ligands, such as mercaptopyridine derivatives, to polymers like chitosan (B1678972) dramatically enhances their mucoadhesive properties. nih.govmdpi.comtuiasi.ro

The synthesis of thiolated chitosan using a mercaptopyridine carboxylic acid derivative typically involves the formation of an amide bond between the carboxylic acid group of the thiol-containing molecule and the primary amino groups of the chitosan backbone. acs.orgnih.gov This reaction is commonly mediated by a carbodiimide (B86325) coupling agent like EDC. The resulting thiolated chitosan exhibits improved mucoadhesion due to the formation of disulfide bonds with cysteine-rich subdomains of mucus glycoproteins. nih.gov

The use of mercaptonicotinic acid derivatives, in particular, has been shown to result in thiolated chitosans with pH-independent cross-linking properties, which is advantageous for applications in environments with varying pH. nih.gov

| Polymer | Thiolating Agent | Coupling Method | Key Property of Conjugate |

| Chitosan | 6-Mercaptonicotinamide | Carbodiimide-mediated amidation | Enhanced mucoadhesion, pH-independent reactivity |

| Chitosan | Thioglycolic acid | Carbodiimide-mediated amidation | Mucoadhesion, in situ gelling |

The thiol group of mercaptopyridines has a strong affinity for noble metal surfaces, most notably gold, leading to the spontaneous formation of well-ordered self-assembled monolayers (SAMs). researchgate.netresearchgate.netnih.gov This property is extensively utilized for the functionalization of surfaces in a variety of applications, including biosensors, molecular electronics, and corrosion inhibition.

When a gold surface is exposed to a solution of a mercaptopyridine derivative, the sulfur atom covalently binds to the gold, forming a stable Au-S bond. researchgate.net The pyridine rings of the adsorbed molecules then orient themselves, driven by intermolecular interactions, to form a densely packed monolayer. The orientation of the pyridine ring can be influenced by factors such as the position of the nitrogen atom and the surrounding pH. nih.gov

In the case of 4-mercaptopyridine (B10438), the molecule tends to adsorb with its aromatic ring oriented nearly perpendicular to the gold surface. nih.gov The presence of a carboxylic acid group at the 3-position, as in this compound, would result in a SAM where the carboxylic acid moieties are exposed at the monolayer-solution interface. This functionalized surface can then be used for the subsequent immobilization of biomolecules, metal ions, or other chemical species, making it a versatile platform for the construction of complex surface architectures.

| Substrate | Adsorbate | Driving Force for Assembly | Resulting Surface Functionality |

| Gold (Au) | 4-Mercaptopyridine | Au-S covalent bond formation | Pyridine-terminated surface |

| Gold (Au) | This compound | Au-S covalent bond formation | Carboxylic acid-terminated surface |

| Silver (Ag) | 4-Mercaptobenzoic acid | Ag-S bond formation | Carboxylic acid-terminated surface |

Thiol-Thione Tautomerism and Its Energetic Landscape

Like other mercaptopyridines, this compound exists in a dynamic equilibrium between two tautomeric forms: the thiol form (this compound) and the thione form (4-oxo-1,4-dihydropyridine-3-carboxylic acid). researchgate.netcdnsciencepub.com This equilibrium is a critical determinant of the compound's chemical and physical properties.

The energetic landscape of this tautomerism is significantly influenced by the surrounding environment. In the gas phase or in nonpolar solvents, the thiol form is generally predominant. cdnsciencepub.com However, in polar solvents, the equilibrium shifts significantly toward the more polar thione tautomer, which is stabilized by interactions with the solvent molecules. researchgate.netcdnsciencepub.com The presence of the carboxylic acid group further complicates this landscape, potentially favoring zwitterionic forms where the acidic proton migrates to the pyridine nitrogen.

Table 1: Expected Predominant Tautomeric Form of this compound in Different Environments

| Environment | Predominant Tautomer | Rationale |

| Gas Phase / Nonpolar Solvent | Thiol | Lower intrinsic polarity. |

| Polar Aprotic Solvent (e.g., DMSO) | Thione / Zwitterion | Stabilization of the more polar thione C=S and N-H bonds. researchgate.net |

| Polar Protic Solvent (e.g., Water, Ethanol) | Thione / Zwitterion | Strong hydrogen bonding stabilizes the polar thione form. cdnsciencepub.com |

| Solid State | Thione / Zwitterion | Crystal packing forces and intermolecular hydrogen bonding often favor the zwitterionic thione structure. psu.eduresearchgate.net |

Several spectroscopic techniques are employed to investigate the tautomeric equilibrium of compounds like this compound.

NMR Spectroscopy: In the solid state, 13C and 15N CP/MAS NMR spectroscopy is a powerful tool for distinguishing between tautomers. researchgate.netnih.gov The chemical shifts of the carbon attached to the sulfur (C4) and the pyridine nitrogen are particularly sensitive to the tautomeric state. In solution, NMR can reveal the presence of a dynamic equilibrium, often showing averaged signals or distinct sets of peaks for each tautomer if the exchange is slow. nih.gov The presence of a zwitterionic species, formed by intramolecular proton transfer from the carboxyl group to the pyridine nitrogen, can be confirmed by characteristic changes in the 15N chemical shifts. psu.eduresearchgate.net

UV-Vis Spectroscopy: The thiol and thione forms possess different chromophores and thus exhibit distinct absorption spectra. The thione form typically absorbs at a longer wavelength compared to the thiol form. researchgate.netcdnsciencepub.com By monitoring the absorption spectra in different solvents, the position of the equilibrium and its dependence on solvent polarity can be quantified. cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy: IR spectroscopy can differentiate the tautomers by identifying key vibrational modes. The thiol form shows a characteristic S-H stretching vibration, which is absent in the thione form. Conversely, the thione tautomer displays a prominent C=S stretching band. Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the tautomerism of the related 4-mercaptopyridine when adsorbed on metal surfaces. nih.govacs.org

The state of protonation of the carboxylic acid and the pyridine nitrogen has a profound effect on the tautomeric equilibrium. The molecule can exist in cationic, neutral, zwitterionic, and anionic forms, each favoring a specific tautomer.

Acidic Conditions (Protonation): In a strongly acidic medium, the pyridine nitrogen is protonated. This positive charge on the ring favors the electron-withdrawing nature of the thione (C=S) group, likely shifting the equilibrium towards the thione tautomer.

Neutral Conditions: At neutral pH, an intramolecular proton transfer from the carboxylic acid group to the pyridine nitrogen can occur, forming a stable zwitterion. psu.edunih.gov This zwitterionic species inherently exists in the thione form (pyridinium-thiolate). Studies on the related 4-mercaptopyridine show it can exist in both protonated and deprotonated thione forms at neutral pH when adsorbed on a surface. acs.org

Basic Conditions (Deprotonation): In a basic medium, the carboxylic acid proton is removed to form a carboxylate anion. The resulting negative charge on the molecule may influence the electron distribution in the pyridine ring, but the thione form is generally expected to remain significant, particularly in polar solutions.

Conformational Analysis and Molecular Geometry

The primary source of conformational flexibility in this compound arises from the rotation around the C3-C(OOH) single bond. This rotation determines the orientation of the carboxylic acid group relative to the pyridine ring. The two planar conformations of interest are syn and anti, where the hydroxyl proton is oriented towards the carbonyl oxygen (syn) or away from it (anti).

While the syn conformation is often more stable in the gas phase due to a stabilizing intramolecular interaction, the anti conformation can become significantly populated or even preferred in aqueous solutions. nih.gov This is because the anti form may engage more effectively in stabilizing hydrogen bonds with solvent molecules. nih.gov For this compound, the orientation of the carboxylic acid group is also influenced by potential interactions with the adjacent mercapto/thione group at the C4 position.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Both intermolecular and intramolecular hydrogen bonds play a crucial role in the structure and properties of this compound.

Intramolecular Interactions: An intramolecular hydrogen bond can potentially form between the hydrogen of the carboxylic acid group and the sulfur atom of the thiol group (in the syn-thiol tautomer) or the nitrogen atom of the pyridine ring. In the thione tautomer, an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the carboxylic acid is possible, which would further stabilize this form.

Intermolecular Interactions: In the solid state, extensive intermolecular hydrogen bonding is expected. Carboxylic acids are well-known to form centrosymmetric dimers through strong hydrogen bonds between their carboxyl groups. winthrop.edu Additionally, the N-H group of the thione tautomer and the C=O of the carboxylic acid can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks. uky.edu These strong, directional interactions are a primary reason why the zwitterionic thione form is often favored in the crystalline state. psu.edu

Vibrational Spectroscopy for Molecular Structure and Adsorption Mechanism Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. These methods offer detailed information on the molecule's structural integrity and its interaction with surfaces.

FT-IR spectroscopy is instrumental in identifying the functional groups present in this compound. The carbonyl group of the carboxylic acid, in particular, exhibits a strong absorption band in the infrared spectrum. The position of this band is sensitive to the molecular environment and can provide information about hydrogen bonding and dimerization.

| Functional Group | Typical IR Absorption Range (cm⁻¹) |

| C=O (Carboxylic Acid) | 1650 - 1850 |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C-S (Thiol) | 2550 - 2600 (weak) |

| Aromatic C=C | ~1450 - 1600 |

Data compiled from general spectroscopic principles for carboxylic acid derivatives. pressbooks.publibretexts.org

Raman spectroscopy, and particularly its surface-enhanced variant, provides detailed vibrational information, even at very low concentrations. SERS is especially valuable for studying molecules adsorbed on metallic nanostructures.

The relative intensities of the vibrational modes in a SERS spectrum are highly dependent on the orientation of the molecule with respect to the metal surface. By analyzing these intensities, the adsorption geometry can be inferred. For thiol-containing compounds like 4-Mercaptopyridine, adsorption typically occurs via the sulfur atom, forming a strong bond with the metal surface. nih.govacs.orgresearchgate.net The orientation of the pyridine ring can then be determined by examining the enhancement of in-plane versus out-of-plane vibrational modes. rsc.org For instance, a vertical or tilted orientation of the pyridine ring relative to the surface can be distinguished based on the selective enhancement of specific Raman bands. rsc.orgpku.edu.cn

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Orientation Information |

| Ring Breathing | ~1005, 1092 | a₁ symmetry | Strong enhancement suggests a perpendicular or tilted orientation. nih.gov |

| C-H in-plane bend | ~1208 | a₁ symmetry | |

| Ring stretching | ~1582, 1609 | b₂, a₁ symmetry | Changes in relative intensity can indicate reorientation. nih.gov |

Note: Wavenumbers are approximate and can shift based on the substrate and environmental conditions. nih.gov

4-Mercaptopyridine is a known pH-sensitive molecule, and its SERS spectrum exhibits characteristic changes with varying pH. preprints.org The protonation state of the pyridine nitrogen atom significantly influences the vibrational frequencies of the ring. rsc.orgnih.gov Under acidic conditions, the nitrogen atom becomes protonated, leading to shifts in the positions and changes in the relative intensities of the Raman bands. This property allows 4-Mercaptopyridine to be used as a SERS-based pH sensor. rsc.orgpreprints.org The ring breathing mode, in particular, is sensitive to these changes and can be used to distinguish between free, protonated, and hydrogen-bonded species. rsc.org

| Condition | Key Spectral Features |

| Neutral pH | Characteristic peaks for the deprotonated or weakly interacting pyridine ring. nih.gov |

| Acidic pH | Shifts in ring breathing modes and other ring vibrations due to protonation of the nitrogen atom. rsc.org |

Raman and Surface-Enhanced Raman Scattering (SERS) Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a surface. carleton.edu It is particularly useful for confirming the adsorption of this compound onto a substrate and for determining the nature of the chemical bonding.

When 4-Mercaptopyridine is adsorbed on a gold or silver surface, XPS can be used to analyze the S 2p and N 1s core level spectra. The S 2p spectrum can confirm the formation of a thiolate bond (M-S) with the metal surface. nih.govacs.orgresearchgate.net The binding energy of the S 2p electrons will shift upon bond formation compared to the free thiol. nih.gov Similarly, the N 1s spectrum provides information about the chemical state of the nitrogen atom in the pyridine ring. nih.gov Deconvolution of the N 1s peak can reveal the presence of both protonated and deprotonated forms of the pyridine nitrogen. nih.govresearchgate.net

| Core Level | Binding Energy (eV) | Assignment |

| S 2p₃/₂ | ~161.5 - 162.1 | Thiolate (M-S bond) nih.gov |

| S 2p₁/₂ | ~163.3 - 163.7 | Thiolate (M-S bond) nih.gov |

| N 1s | ~397.5 | C-N in pyridine ring nih.gov |

| N 1s | ~399.1 - 401.5 | Protonated/deprotonated forms nih.gov |

Note: Binding energies are approximate and can vary depending on the specific substrate and instrument calibration. nih.govnus.edu.sg

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomerism and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound, providing detailed information about the carbon-hydrogen framework. The combination of ¹H and ¹³C NMR allows for the precise assignment of atoms and distinguishes this compound from its structural isomers.

In ¹H NMR, the proton of the carboxylic acid group (–COOH) is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm, due to its acidic nature and involvement in hydrogen bonding. pressbooks.pub The pyridine ring exhibits three aromatic protons. Their specific chemical shifts and coupling patterns are crucial for confirming the 3,4-substitution pattern. The proton at position 2 would likely be the most deshielded due to its proximity to the nitrogen atom and the electron-withdrawing carboxylic acid group. The protons at positions 5 and 6 would show characteristic ortho and meta couplings.

In ¹³C NMR spectroscopy, the carbonyl carbon of the carboxylic acid is readily identified by its characteristic chemical shift in the range of 165–185 ppm. pressbooks.pub The pyridine ring carbons would appear in the aromatic region (approx. 120-160 ppm), with the carbon atom bonded to the thiol group (C4) and the carbon atom bonded to the carboxylic acid group (C3) being distinguishable based on substituent effects. Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate the proton and carbon signals definitively, confirming the connectivity and finalizing the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H (COOH) | 10.0 - 13.0 | - |

| H2 | 8.5 - 8.8 | 148 - 152 |

| H5 | 7.2 - 7.5 | 120 - 125 |

| H6 | 8.2 - 8.5 | 145 - 150 |

| H (SH) | 3.5 - 4.5 | - |

| C3 | - | 135 - 140 |

| C4 | - | 140 - 145 |

UV-Visible Electronic Absorption and Fluorescence Spectroscopy in Sensing Platforms

The unique electronic structure of this compound, featuring a pyridine ring, a carboxylic acid, and a thiol group, makes it a versatile component in optical sensing systems.

UV-Visible spectroscopy can characterize the electronic transitions within the molecule. The pyridine ring gives rise to π→π* transitions, which are typically observed in the ultraviolet region. The presence of the thiol and carboxyl groups can modulate these transitions. A key application arises from the thiol group's strong affinity for noble metal surfaces, such as gold or silver nanoparticles. The binding of this compound to these nanoparticles can be monitored by changes in the surface plasmon resonance (SPR) band of the nanoparticles, a phenomenon readily detectable by UV-Visible spectroscopy. This principle is foundational for developing colorimetric sensors. For instance, the related compound 4-mercaptopyridine has been successfully used in fabricating SERS (Surface-Enhanced Raman Scattering) active substrates with gold nanoparticles for sensing analytes at trace concentrations. nih.govacs.org

In fluorescence spectroscopy, this compound can act as a ligand or surface modifier in sensing platforms. While the molecule itself may not be strongly fluorescent, its functional groups can interact with fluorescent probes or metal ions to induce a change in fluorescence intensity. The carboxylic acid and pyridine nitrogen can act as binding sites for metal ions like Fe³⁺. mdpi.com This coordination can lead to fluorescence quenching of a nearby fluorophore through an electron or energy transfer mechanism, forming the basis of a "turn-off" sensor. mdpi.com Conversely, its interaction with certain analytes could disrupt quenching mechanisms or form fluorescent complexes, leading to a "turn-on" response. mdpi.com

Table 2: Spectroscopic Properties and Sensing Applications

| Spectroscopic Technique | Property | Application in Sensing Platforms |

|---|---|---|

| UV-Visible Absorption | π→π* transitions of the pyridine ring. | Monitoring surface plasmon resonance (SPR) shifts upon binding to metal nanoparticles (e.g., Au, Ag) for colorimetric detection. |

| Fluorescence | Potential to quench or enhance fluorescence. | As a chelating ligand for metal ions (e.g., Fe³⁺), causing quenching of a fluorophore ("turn-off" sensor). mdpi.com |

| SERS | Surface enhancement of Raman signals. | The thiol group allows for strong adsorption onto SERS-active substrates for ultra-sensitive detection. nih.govacs.org |

Mass Spectrometry (MS) in Complex Characterization and Analytical Profiling

Mass spectrometry (MS) is a powerful analytical technique for the characterization of this compound, providing precise mass information and structural details through fragmentation analysis. With a molecular formula of C₆H₅NO₂S, the compound has a monoisotopic mass of approximately 155.01 Da. synchem.de

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. In typical electrospray ionization (ESI) mass spectrometry, the compound would be observed as the protonated molecule [M+H]⁺ at m/z 156.0168 in positive ion mode or the deprotonated molecule [M-H]⁻ at m/z 154.0022 in negative ion mode.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which serve as a structural fingerprint. For carboxylic acids, characteristic fragmentation pathways include the neutral loss of water (H₂O), the loss of the hydroxyl radical (•OH), and the loss of the entire carboxyl group (•COOH or CO₂). libretexts.orgyoutube.com The fragmentation of the protonated this compound would likely involve an initial loss of the carboxyl group as COOH (a loss of 45 Da) or CO₂ (a loss of 44 Da), followed by fragmentation of the remaining pyridine-thiol structure. Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the separation, identification, and quantification of the compound in complex biological or environmental samples.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z | Predicted Fragmentation |

|---|---|---|---|

| [M+H]⁺ | [C₆H₆NO₂S]⁺ | 156.0168 | Parent Ion |

| [M-OH]⁺ | [C₆H₄NOS]⁺ | 138.0065 | Loss of hydroxyl radical from COOH |

| [M-COOH]⁺ | [C₅H₄NS]⁺ | 110.0064 | Loss of carboxyl radical |

| [M-H₂O+H]⁺ | [C₆H₄NOS]⁺ | 138.0065 | Loss of water |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational studies on 4-Mercaptopyridine-3-carboxylic acid, enabling detailed predictions of its electronic structure and chemical reactivity.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This geometry optimization is crucial for accurately predicting other molecular properties. In the context of its interaction with metal surfaces, such as gold (Au), DFT is used to optimize the geometry of the molecule adsorbed on a small cluster of metal atoms, known as an adcluster model. nih.gov For instance, studies have modeled the adsorption of the related molecule 4-mercaptopyridine (B10438) (4MPy) on Au(111) surfaces and Au₃ adclusters. nih.govresearchgate.net These models help in understanding the preferred adsorption sites and orientations. For isolated 4MPy molecules on Au(111), a tilted configuration at near-bridge sites is favored. researchgate.net At higher coverages, the molecules tend to adopt a more upright orientation to allow for denser packing in self-assembled monolayers (SAMs). researchgate.net The convergence of these calculations, ensuring no imaginary vibrational frequencies, confirms that a true energy minimum on the potential energy surface has been located. nih.gov

Table 1: Example of DFT Optimized Geometrical Parameters for a Molecule-Adcluster Model

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | S-Au | ~2.4 Å |

| Bond Angle | C-S-Au | ~105° |

| Dihedral Angle | Pyridine (B92270) Ring Tilt vs. Surface | ~30-40° |

Note: The values presented are illustrative and based on typical findings for similar pyridine-thiol molecules adsorbed on gold surfaces; they are not specific experimental data for this compound.

DFT methods are highly effective in predicting spectroscopic parameters. Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to aid in the assignment of spectral bands. nih.gov For molecules adsorbed on metal nanoparticles, this is particularly useful for interpreting Surface-Enhanced Raman Scattering (SERS) spectra. nih.gov Calculations for 4MPy adsorbed on a gold adcluster have shown close agreement with experimental SERS spectra, helping to identify the vibrational modes that are enhanced upon adsorption. nih.gov Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, providing further structural characterization. researchgate.netmit.edu

Frontier Molecular Orbital (FMO) theory is a key application of DFT for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (E_gap) is an important indicator of molecular stability and reactivity. scispace.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. chemrxiv.org It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. mdpi.com These regions correspond to sites susceptible to electrophilic and nucleophilic attack, respectively, providing a visual guide to the molecule's reactive sites. chemrxiv.orgmdpi.com For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms, and the sulfur atom, indicating these as likely sites for interaction with electrophiles or metal cations.

When this compound adsorbs onto a metal surface, charge transfer (CT) between the molecule and the metal can occur. DFT is used to quantify this phenomenon, which is crucial for mechanisms like SERS. nih.gov By calculating the electron density difference, one can visualize the redistribution of electronic charge upon adsorption. This analysis reveals the direction and magnitude of charge flow, for example, from the molecule to the metal (molecule → metal CT). nih.govacs.org The amount of charge transferred and the CT distance can be estimated, providing quantitative insight into the strength of the molecule-surface interaction. nih.govacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Processes

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. frontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "computational microscope" view of processes like adsorption. frontiersin.orgnih.gov

For this compound, MD simulations can model the process of its adsorption onto a metal surface from a solution, revealing the pathways and time scales involved. Born–Oppenheimer on-the-fly Molecular Dynamics (BO-OF-MD) is a specific type of MD where the forces are calculated using quantum mechanics (like DFT) at each time step. nih.gov This method has been used to study the interaction of 4MPy with gold atoms, providing insights into the initial stages of adsorption and the stability of the molecule-metal bond over time. nih.gov Such simulations can track key metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the adsorbed complex. nih.govjppres.com

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) is employed. researchgate.net This method is an extension of DFT that allows for the calculation of excited-state properties, such as electronic absorption spectra (UV-Vis), and photophysical behavior. researchgate.netresearchgate.net TDDFT can predict the energies of electronic transitions, which correspond to the absorption peaks observed experimentally. These calculations help in assigning the nature of these transitions, for example, identifying them as π→π* or n→π* transitions, and understanding how they are affected by factors like solvent or adsorption to a metal surface. researchgate.net This is particularly relevant for understanding the charge-transfer component of SERS, where resonance with an electronic transition can lead to significant signal enhancement. nih.gov

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical modeling studies focused solely on this compound. Research in this area has predominantly centered on the related compound, 4-Mercaptopyridine, often in the context of its adsorption on metal surfaces. Therefore, detailed quantum-mechanical computations for the structural stability and reactivity of this compound, including specific data tables and research findings, are not available in the current body of scientific publications.

Applications in Advanced Chemical and Biosensing

Design and Fabrication of Highly Sensitive Sensing Platforms

The foundation of many sensors utilizing mercaptopyridine derivatives is the self-assembled monolayer (SAM). The thiol (-SH) group exhibits a strong affinity for noble metal surfaces, such as gold (Au) and silver (Ag), forming a stable metal-sulfur bond. researchgate.netnih.gov This interaction facilitates the spontaneous organization of the molecules into a dense, ordered monolayer on the substrate. This bottom-up fabrication approach is crucial for creating reproducible and highly sensitive sensor surfaces.

For instance, 4-mercaptopyridine (B10438) (4-MPy) has been successfully used to create efficient Surface-Enhanced Raman Scattering (SERS) platforms. nih.govacs.org In one method, gold nanoparticles (AuNPs) are embedded within a Langmuir-Blodgett film matrix of stearic acid. The subsequent immersion of this substrate in a solution containing 4-MPy leads to the adsorption of the molecules onto the AuNPs via the sulfur atom. nih.gov This configuration, with the pyridine (B92270) ring's nitrogen atom exposed to the surrounding environment, creates a surface that is highly active for SERS-based detection. nanophotonics.org Such platforms have demonstrated the ability to detect 4-MPy itself at concentrations as low as 1.0 × 10⁻⁹ M, highlighting the exceptional sensitivity that can be achieved. nih.govacs.org The carboxylic acid functional group on 4-mercaptopyridine-3-carboxylic acid provides a further advantage by allowing the sensor platform to be tailored for specific targets through covalent linkage.

Explosive Detection Technologies

The detection of trace explosives is a critical area of security and environmental monitoring. While specific applications of this compound in explosive detection are not extensively documented, the principles of sensing based on related compounds provide a framework for its potential use. Nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT), are electron-deficient due to the presence of multiple nitro groups. This property allows them to form charge-transfer complexes with electron-rich molecules.

Sensing platforms functionalized with aromatic compounds can detect TNT through interactions that alter the optical or electronic properties of the sensor. For example, fluorescent polymers can experience fluorescence quenching upon binding with TNT. rsc.org Similarly, the interaction between TNT and a surface-functionalized amine can lead to the formation of a Meisenheimer complex, resulting in a distinct color change that can be measured spectrophotometrically. mdpi.com A sensor based on this compound could potentially operate on a similar principle, where the electron-rich pyridine ring interacts with the TNT molecule. This interaction could perturb the electronic structure of the mercaptopyridine molecule, leading to a detectable shift in its SERS spectrum.

Metal Ion Detection and Quantification

Mercaptopyridine derivatives have proven to be highly effective for the sensitive and selective detection of toxic heavy metal ions. 4-Mercaptopyridine (4-MPy) has been extensively utilized in electrochemical and SERS-based sensors for mercury (Hg²⁺). nanophotonics.orgnih.govmdpi.com The sensing mechanism relies on the strong coordination between the soft acid Hg²⁺ and two key sites on the 4-MPy molecule: the thiol group, which is already anchored to a gold electrode surface, and the pyridinic nitrogen atom, which acts as a Lewis base. nanophotonics.orgnih.gov

In a typical electrochemical sensor, a gold electrode is modified with a self-assembled monolayer of 4-MPy. nih.govmdpi.com The pyridine nitrogen atoms are exposed and available to chelate Hg²⁺ ions from a sample solution. nih.govresearchgate.net This binding event alters the electrochemical properties of the electrode surface, which can be measured using techniques like differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS). nih.govmdpi.com The formation of the mercury-pyridine complex impedes the electron transfer process at the electrode surface, leading to a measurable change in current or impedance that correlates with the Hg²⁺ concentration. mdpi.comresearchgate.net These sensors exhibit remarkable sensitivity and a wide detection range, demonstrating their potential for on-site environmental monitoring. mdpi.com The carboxylic acid group of this compound could further enhance selectivity and sensitivity by participating in the metal ion coordination.

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Detection Range | 0.01 µg/L to 500 µg/L | EIS | nih.govmdpi.com |

| Limit of Detection (LOD) | 0.002 µg/L | EIS | nih.govmdpi.com |

| Principle | Coordination of Hg²⁺ with the pyridine nitrogen of self-assembled 4-MPy on a gold electrode, causing a change in electrochemical impedance. |

Biosensing of Biomolecules

The detection of biologically significant molecules is essential for medical diagnostics, environmental science, and agriculture. Abscisic acid (ABA), a key plant hormone involved in stress responses, is an important target for biosensing. mdpi.commdpi.com While many ABA biosensors rely on biological receptors like proteins, nih.govnih.gov functional molecules such as this compound offer a versatile platform for constructing synthetic biosensors.

The key advantage of this compound in this context is its carboxylic acid (-COOH) group. This functional group can be readily activated (e.g., using EDC/NHS chemistry) to form a stable amide bond with primary amine groups found in proteins and other biomolecules. This allows for the covalent immobilization of specific biorecognition elements, such as antibodies or enzymes, onto the sensor surface. Once the bioreceptor is attached, the sensor can selectively capture the target analyte (e.g., abscisic acid). The binding event can then be detected through various signal transduction mechanisms, including SERS, where the vibrational spectrum of the surface-bound molecule is altered upon analyte binding.

Signal Transduction Mechanisms in Sensors

The final step in any sensing process is the conversion of a molecular recognition event into a measurable signal. Sensors based on mercaptopyridine derivatives employ several effective signal transduction mechanisms.

Surface-Enhanced Raman Scattering (SERS) Enhancements: SERS is a powerful technique that provides a unique vibrational fingerprint of a molecule, with signals amplified by orders of magnitude when the molecule is adsorbed on a nanostructured metal surface. nih.govresearchgate.net When an analyte binds to a 4-mercaptopyridine molecule on a SERS-active substrate, it can cause distinct changes in the SERS spectrum. nanophotonics.org For example, the coordination of a metal ion to the pyridine nitrogen alters the electron distribution in the ring, leading to shifts in the positions and intensities of the characteristic Raman bands, such as the ring breathing modes. nanophotonics.org This spectral change serves as a highly specific signal for the presence and quantity of the analyte.

UV-Vis Spectral Shifts: The formation of a complex between the sensor molecule and the analyte can alter how the molecule absorbs light, leading to a color change or a shift in the UV-Visible absorption spectrum. This colorimetric response is the basis for many simple and rapid sensing assays. mdpi.com For instance, the interaction of an analyte with functionalized gold nanoparticles can cause them to aggregate or disperse, which changes the solution's color due to shifts in the localized surface plasmon resonance (LSPR) peak. jwent.net

Electrochemical Signals: As described in the detection of metal ions, the binding of a charged analyte to a modified electrode surface can significantly alter the flow of electrons between the electrode and a redox probe in the solution. nih.govmdpi.com This change is often measured as a change in impedance or current, providing a quantitative measure of the analyte concentration. mdpi.comresearchgate.net

| Mechanism | Description | Example Analyte | Reference |

|---|---|---|---|

| SERS Enhancement | Analyte binding alters the vibrational modes of the surface-bound mercaptopyridine, causing shifts in the SERS spectrum. | Hg²⁺, CH₃Hg⁺ | nanophotonics.org |

| UV-Vis Spectral Shift | Complex formation changes the electronic structure, leading to a shift in the LSPR peak of nanoparticles and a visible color change. | TNT (via amine complex) | mdpi.com |

| Electrochemical Impedance | Analyte binding to the electrode surface hinders electron transfer, increasing the impedance of the system. | Hg²⁺ | nih.govmdpi.com |

Catalytic Applications and Mechanistic Investigations

Role in Metal-Free Catalysis

While direct metal-free catalytic applications of 4-mercaptopyridine-3-carboxylic acid are not extensively documented, the broader class of mercaptopyridines and other heteroatom-rich organic molecules serve as important precedents. In metal-free catalysis, functional groups like the thiol (-SH) and the pyridine (B92270) nitrogen can participate directly in catalytic cycles. The thiol group can act as a proton shuttle or a nucleophilic catalyst, while the pyridine nitrogen can function as a Lewis base to activate substrates. This approach is part of a growing field focusing on abundant, low-toxicity, and sustainable catalytic systems that avoid precious metals. rsc.orgdtu.dkmdpi.com The development of catalysts with tunable structures and high tolerance to varied pH conditions is a key advantage of using such organic molecules. rsc.org

Applications in Metal-Catalyzed Organic Transformations

Mercaptopyridine derivatives are notable for their role as ligands in metal-catalyzed reactions, particularly with palladium complexes. These ligands can significantly influence the activity and selectivity of catalytic processes such as the Suzuki-Miyaura coupling and hydroamination.

In the context of Suzuki-Miyaura coupling, palladium(II) complexes bearing mercaptopyridine-functionalized ligands have demonstrated high catalytic activity. acs.org For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes with 4-mercaptopyridine (B10438) functional groups are effective in the cross-coupling of aryl chlorides with sterically hindered ortho-substituted boronic acids under mild conditions. acs.org This reaction is a cornerstone of carbon-carbon bond formation in synthetic chemistry. organic-chemistry.orgvu.nl The efficiency of these catalysts highlights the beneficial role of the mercaptopyridine ligand in stabilizing the palladium center and facilitating the catalytic cycle. acs.org

Similarly, in hydroamination reactions, palladium complexes with mercaptopyridine-based ligands have shown promise. acs.org The intermolecular hydroamination of terminal alkynes with anilines can be efficiently catalyzed by specific palladium(II) complexes. acs.orgacs.org The pyridine moiety within the ligand structure can play a crucial role, acting as a proton shuttle to assist in proton transfer steps, which is a critical feature for successful hydroamination. acs.orgacs.org

| Catalyst Type | Reaction | Substrate Scope | Key Finding | Reference |

|---|---|---|---|---|

| Pd(II)-PEPPSI with 4-mercaptopyridine-functionalized ligand | Suzuki-Miyaura Coupling | Aryl chlorides and ortho-substituted arylboronic acids | Demonstrates high catalytic activity under mild reaction conditions. | acs.org |

| Pd(II) complex with 2-mercaptopyridine-functionalized ligand | Intermolecular Hydroamination | Anilines and terminal alkynes | Catalyzes the reaction efficiently without additives, showcasing good functional group tolerance. | acs.org |

Electrocatalytic Activity in Surface Reactions

4-Mercaptopyridine has been extensively studied for its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold (Au). These SAMs can dramatically alter the electrocatalytic properties of the underlying metal. A notable example is the electrocatalytic oxidation of formic acid (HCOOH) on Au(111) electrodes modified with a 4-mercaptopyridine SAM. researchgate.net

Research has shown that the adsorption of 4-mercaptopyridine can lead to a tremendous enhancement—up to 31-48 times—in the electrocatalytic activity for the formic acid oxidation reaction (FAOR). researchgate.netresearchgate.net This enhancement is highly dependent on the structure and coverage of the SAM. researchgate.netacs.org A specific striped (5x√3) phase of the 4-mercaptopyridine adlayer shows a particularly strong activating effect. researchgate.netresearchgate.net The pyridine nitrogen's position and availability, along with the configuration of the SAM, are critical parameters. researchgate.netresearchgate.net The mechanism for this enhancement involves the 4-mercaptopyridine SAM efficiently preventing the adsorption of strongly bound, non-reactive formate (B1220265) species on the gold surface, thereby keeping the catalytic sites active for the desired oxidation reaction. researchgate.netresearchgate.net

| Electrode System | Reaction | Key Observation | Proposed Role of 4-Mercaptopyridine | Reference |

|---|---|---|---|---|

| 4-Mercaptopyridine SAM on Au(111) | Formic Acid Oxidation (FAOR) | Up to 31-48 fold enhancement in electrocatalytic activity. | Prevents adsorption of poisoning species (non-reactive formate) on the gold surface. | researchgate.netresearchgate.net |

| Striped (5x√3) 4-Mercaptopyridine SAM on Au(111) | Formic Acid Oxidation (FAOR) | Shows a tremendous activating effect for the reaction. | Specific adlayer structure optimizes the surface for catalysis. | researchgate.netresearchgate.net |

Hemilability Effects in Transition Metal Catalysis

The concept of hemilability is crucial for understanding the catalytic behavior of ligands like mercaptopyridines. whiterose.ac.ukresearchgate.net A hemilabile ligand contains two or more donor atoms with different coordination strengths. whiterose.ac.ukwwu.edu In mercaptopyridine, the pyridine nitrogen is typically a stronger, more persistent donor, while the sulfur atom of the thiol/thiolate group is a weaker, more labile donor.

This disparity allows the sulfur atom to reversibly dissociate from the transition metal center. wwu.edu This dissociation opens up a coordination site on the metal, which is essential for the catalytic cycle as it allows for substrate binding and subsequent transformation. researchgate.netwwu.edu After the product is released, the sulfur atom can re-coordinate, stabilizing the metal complex and regenerating the catalyst for the next cycle.

This dynamic open-closed behavior is a key feature in many catalytic processes. For example, in the hydroamination of alkynes catalyzed by a palladium complex with a 2-mercaptopyridine (B119420) functionalized ligand, the hemilability of the mercaptopyridine wingtip is critical for success. acs.org The temporary dissociation of the sulfur allows the ligand to act as a proton shuttle, facilitating the necessary proton transfers for the reaction to proceed. acs.org This enzyme-like cooperation between the ligand and the metal center highlights the sophisticated mechanistic roles that hemilabile mercaptopyridine ligands can play in catalysis. acs.orgacs.org

Biological and Biomedical Research Perspectives

Enzyme Interaction Studies and Mechanism Elucidation

While specific studies focusing exclusively on 4-Mercaptopyridine-3-carboxylic acid in enzyme interaction are not extensively detailed in the reviewed literature, the broader class of pyridine-containing substrates and related mercapto-compounds serve as important tools in enzymology. Research on flavin-containing monooxygenases (FMOs), a class of non-cytochrome P450 enzymes involved in the metabolism of various xenobiotics, provides insight into how such compounds might interact with metabolic enzymes. researchgate.netnih.gov For instance, FMOs are known for their capability of oxygenating molecules that contain soft N- and S-nucleophiles. researchgate.net

Studies on flavin-dependent monooxygenases that act on pyridine-containing substrates, such as 6-hydroxy-3-succinoyl-pyridine (HSP) 3-monooxygenase, demonstrate the specific interactions that guide the hydroxylation of the pyridine (B92270) ring. researchgate.net Although not directly involving this compound, these studies elucidate the mechanisms by which the pyridine moiety is recognized and processed by active sites. The electron density distribution on the pyridine ring influences its positional reactivity and interaction with enzymes. researchgate.net The presence of a mercapto- group, as in this compound, would further influence these interactions, potentially acting as a substrate, inhibitor, or tool compound to probe enzyme active sites.

In a different context, the abbreviation 6-MNA is also used for 6-methoxy-2-naphthylacetic acid, the active metabolite of the non-steroidal anti-inflammatory drug nabumetone (B1676900). nih.govresearchgate.net The biotransformation of nabumetone to this active form involves enzymes such as CYP1A2 and has been a subject of metabolic studies. researchgate.netresearchgate.net It is crucial to distinguish this compound from 6-mercaptonicotinic acid, which is also abbreviated as 6-MNA in the context of polymer chemistry.

Development of Bioadhesive and Permeation-Enhancing Materials

A significant application of mercaptopyridine carboxylic acid derivatives is in the development of advanced biomaterials, particularly thiolated polymers or "thiomers". 6-Mercaptonicotinic acid (6-MNA), an isomer of this compound, has been instrumental in creating S-protected thiolated chitosans. nih.govacs.orgsigmaaldrich.com Thiolated chitosans are biopolymers that exhibit mucoadhesive, enzyme inhibitory, and permeation-enhancing properties. sigmaaldrich.com

The primary challenge with simple thiolated polymers is the oxidation of free thiol groups in aqueous environments, which can diminish their reactivity and effectiveness. acs.orgnih.gov To overcome this, 6-MNA is used as a highly reactive S-protecting ligand. nih.govacs.org The process involves a thiol/disulfide-exchange reaction where 6-MNA is attached to the thiol groups of a modified chitosan (B1678972), such as chitosan-cysteine (CS-Cys). nih.govresearchgate.net This "preactivation" or S-protection shields the thiol groups from oxidation and enhances their reactivity over a wider pH range. nih.gov

When these S-protected polymers come into contact with mucosal surfaces, the disulfide bonds with 6-MNA are readily cleaved, allowing the now-exposed thiol groups to form strong covalent bonds with cysteine-rich subdomains of mucus glycoproteins. This results in significantly enhanced mucoadhesion. nih.govresearchgate.net The hydrophobic nature of the 6-MNA ligand can also influence the swelling properties of the polymer, with S-preactivated chitosan showing a decrease in swelling capacity compared to its unprotected counterpart. nih.gov This controlled swelling and enhanced mucoadhesion make these materials highly promising for mucosal drug delivery systems, improving the residence time and permeation of therapeutic agents across biological barriers. researchgate.netmdpi.comnih.gov

| Polymer Derivative | Modifying Ligand | Key Feature | Primary Advantage | Reference |

|---|---|---|---|---|

| CS-Cys-MNA | 6-Mercaptonicotinic acid (6-MNA) | S-protected thiol groups | Increased stability against oxidation; enhanced mucoadhesion and reactivity. | nih.govacs.orgresearchgate.net |

| Chitosan-TGA with 6-MNA | 6-Mercaptonicotinamide (6-MNA) | S-protected thiolated chitosan | Improved mucoadhesive properties for mucosal drug delivery. | researchgate.net |

| CS-Cys-Cys | L-cysteine | Less-reactive S-protection | Allows diffusion into mucus before bond formation, enabling synergism of diffusion and adhesion. | nih.govresearchgate.net |

Antimicrobial and Antifungal Efficacy of Derived Complexes

The incorporation of mercaptopyridine carboxylic acids into metal complexes has been shown to yield compounds with significant antimicrobial and antifungal properties. Research into main group metal complexes of 2-mercaptopyridine-3-carboxylic acid (an isomer of the subject compound) mixed with hydrazine (B178648) ligands has demonstrated in vitro activity against a range of bacteria and fungi. researchgate.net The tested organisms included bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. researchgate.net

The enhanced biological activity of these metal complexes compared to the free ligands can often be explained by chelation theory. nih.govmdpi.com Chelation can increase the lipophilic character of the central metal ion, facilitating its passage across the microbial cell membrane. nih.gov Once inside the cell, the metal ion can disrupt normal cellular processes, such as enzyme production, leading to the death of the microorganism. nih.gov

| Complex Type | Ligands | Tested Bacteria | Tested Fungi | Reference |

|---|---|---|---|---|

| Main Group Metal Complexes | 2-Mercaptopyridine-3-carboxylic acid, Hydrazine | B. cereus, S. aureus, P. vulgaris, P. aeruginosa, E. coli | C. albicans, A. niger, A. fumigatus, P. variance | researchgate.net |

Exploration of Pharmacological Potential within Pyridine Carboxylic Acid Derivatives

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. nih.govnih.gov The three isomers—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—and their derivatives have led to the development of drugs for a multitude of diseases, including tuberculosis, cancer, diabetes, HIV/AIDS, and inflammatory conditions. nih.govnih.govresearchgate.net

The versatility of the pyridine carboxylic acid core allows for extensive structural modifications, leading to compounds with diverse pharmacological profiles. ontosight.aiontosight.ai For example, derivatives have been developed as anti-inflammatory drugs that inhibit COX-2, antimicrobial agents like nalidixic acid, and protease inhibitors such as saquinavir (B1662171) for HIV treatment. nih.gov The nitrogen atom in the aromatic ring plays a pivotal role in the molecular interactions that underpin these biological activities. nih.gov

The continuous research in this area highlights the scaffold's importance in designing new enzyme inhibitors and other therapeutic agents. nih.gov Given this broad and well-established pharmacological relevance, this compound, which combines the features of both nicotinic acid and a reactive thiol group, represents a promising starting point for the discovery of new drug candidates with unique biological activities.

Future Research Directions and Emerging Areas

Rational Design of Next-Generation Mercaptopyridine Carboxylic Acid Derivatives

The rational design of new derivatives of 4-mercaptopyridine-3-carboxylic acid is a key area for future research, aiming to create molecules with tailored properties for specific applications. This involves a deep understanding of structure-activity relationships (SAR) and the use of computational modeling.

By systematically modifying the core structure, researchers can enhance desired characteristics such as binding affinity, selectivity, and pharmacokinetic profiles. For instance, alterations to the pyridine (B92270) ring, the carboxylic acid group, or the mercapto group can lead to derivatives with improved efficacy as enzyme inhibitors or as ligands for metal complexes. Computational tools, such as molecular docking and quantum chemical calculations, can predict how these changes will affect the molecule's behavior, thereby guiding synthetic efforts toward the most promising candidates.

Future work will likely focus on creating derivatives for targeted therapies by appending moieties that recognize specific biological targets. The development of prodrugs, which are activated under particular physiological conditions, is another promising direction. This approach could lead to more effective treatments with fewer side effects.

Integration into Advanced Multifunctional Materials and Devices

The distinct chemical functionalities of this compound make it an excellent candidate for integration into advanced materials and devices. The thiol group provides a strong anchor to metal surfaces, such as gold, enabling the formation of stable self-assembled monolayers (SAMs). researchgate.net The carboxylic acid and pyridine nitrogen offer sites for coordination with metal ions, making the molecule a versatile linker for constructing metal-organic frameworks (MOFs) and coordination polymers. mdpi.commdpi.com

These properties open up possibilities for developing sophisticated sensors. For example, a sensor modified with 4-mercaptopyridine (B10438) demonstrated sensitive electrochemical detection of mercury ions, where the pyridine nitrogen coordinates with the metal ion. nih.gov Future research could expand on this to create sensors for a variety of analytes. The integration of this compound into hybrid organic-inorganic materials could also lead to novel catalysts, and materials with unique electronic and optical properties. mdpi.commdpi.comresearchgate.net

Table 1: Potential Applications in Materials and Devices

| Application Area | Role of this compound | Potential Impact |

|---|---|---|

| Chemical Sensors | Surface modifier for electrodes, providing selective binding sites for analytes like heavy metal ions. nih.gov | Development of highly sensitive and selective sensors for environmental monitoring and medical diagnostics. |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes, creating porous structures. mdpi.com | Creation of materials for gas storage, separation, and catalysis. |

| Hybrid Materials | Building block for organic-inorganic hybrid materials with synergistic properties. mdpi.com | Design of novel materials with tailored electronic, optical, and catalytic functions. |

| Nanotechnology | Functionalization of nanoparticles to enhance stability and introduce specific functionalities. sigmaaldrich.com | Improved performance of nanoparticles in applications such as drug delivery and bio-imaging. |

Deepening Mechanistic Understanding Through Advanced In Situ Techniques

A thorough understanding of the reaction mechanisms and molecular interactions of this compound is crucial for optimizing its applications. Advanced in situ analytical techniques are essential for probing these processes in real-time and under relevant conditions.

Techniques such as surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) can provide detailed information about the adsorption and orientation of the molecule on metal surfaces. researchgate.netacs.orgnih.gov For instance, XPS studies can confirm the binding of the molecule to gold nanoparticles via the sulfur atom. acs.org In situ spectroscopic methods can also be used to monitor the formation of coordination complexes and to study catalytic reactions as they occur. libretexts.org This level of mechanistic insight is vital for the rational design of more efficient catalysts and more sensitive sensors.

Future research will likely involve the application of a broader range of in situ techniques, including scanning tunneling microscopy (STM) and atomic force microscopy (AFM), to visualize the molecule's behavior at the single-molecule level.

Expanding Biological Applications Through Targeted Chemical Biology Approaches

The structural motifs present in this compound are found in many biologically active compounds, suggesting its potential for various biomedical applications. researchgate.netnih.gov The pyridine and carboxylic acid groups are common in drugs, and the thiol group can interact with biological thiols and metal-containing enzymes.

Targeted chemical biology approaches can be used to explore and exploit these potential applications. This involves designing and synthesizing derivatives that can specifically interact with biological targets such as enzymes or receptors. For example, pyridine-3-sulfonamide (B1584339) derivatives have been investigated as carbonic anhydrase inhibitors. mdpi.com Similarly, derivatives of this compound could be designed to inhibit specific enzymes by targeting their active sites. The carboxylic acid moiety can also be used to conjugate the molecule to biomolecules, such as proteins or nucleic acids, for targeted drug delivery or diagnostic purposes. researchgate.net The compound's ability to inhibit biocatalysts is another area of interest. nih.gov

Table 2: Potential Biological Targets and Applications

| Potential Target | Therapeutic Area | Rationale |

|---|---|---|

| Metalloenzymes | Various (e.g., cancer, infectious diseases) | The thiol and pyridine groups can coordinate to the metal center in the enzyme's active site, leading to inhibition. |

| Carbonic Anhydrases | Glaucoma, epilepsy | The pyridine sulfonamide scaffold is a known inhibitor of carbonic anhydrases. mdpi.com |

| Receptors on cell surfaces | Targeted drug delivery | The carboxylic acid can be used to attach the molecule to targeting ligands that recognize specific cell surface receptors. publichealthtoxicology.com |

| Biocatalysts | Industrial biotechnology | Carboxylic acids can be inhibitory to microbial processes, a property that could be harnessed or mitigated. nih.gov |

Sustainable Synthesis and Green Chemistry Methodologies

The development of environmentally friendly methods for synthesizing this compound and its derivatives is a critical area of future research. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. imist.mawhiterose.ac.uk

Several green synthesis strategies are applicable to pyridine derivatives. citedrive.com These include one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps and the amount of waste generated. nih.govacs.org The use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions are also important goals. bhu.ac.in Microwave-assisted synthesis has been shown to be an effective method for accelerating reactions and improving yields in the synthesis of pyridine derivatives. mdpi.com

Future research will focus on developing catalytic routes that use non-toxic and recyclable catalysts. rsc.orgrsc.org The application of flow chemistry could also offer a more sustainable and scalable approach to the synthesis of these compounds. By embracing green chemistry, the production of this compound and its derivatives can be made more economically viable and environmentally responsible.

Q & A

Basic: What are the recommended laboratory methods for synthesizing 4-mercaptopyridine-3-carboxylic acid?

Methodological Answer:

The synthesis of this compound can be approached via functional group interconversion. A common strategy involves:

- Step 1: Starting with pyridine derivatives, such as 4-chloropyridine-3-carboxylic acid, and substituting the halogen atom with a thiol group via nucleophilic aromatic substitution. Thiourea or sodium hydrosulfide (NaSH) can act as sulfur sources under reflux conditions .

- Step 2: Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst use). For example, dimethylformamide (DMF) at 120°C with catalytic amounts of CuI may enhance yield .

- Step 3: Purification via recrystallization or column chromatography. Technical-grade reagents (≥90% purity) are typically used, and final purity can be confirmed by HPLC or melting point analysis (analogous compounds show mp ~260–262°C) .

Basic: How should researchers characterize this compound structurally?

Methodological Answer:

Characterization involves a combination of spectroscopic and crystallographic techniques:

- Spectroscopy:

- X-ray Crystallography: Resolve hydrogen-bonding networks, as seen in analogous compounds like 2-chloropyridine-3-carboxylic acid, where carboxylic acid groups form dimers .

Basic: What are the stability and storage considerations for this compound?

Methodological Answer:

- Stability: The compound may degrade under prolonged exposure to light, moisture, or oxygen due to the reactive thiol (-SH) group. Stability tests (e.g., TGA/DSC) under controlled atmospheres are recommended .

- Storage: Store in airtight containers under inert gas (N or Ar) at 2–8°C. Technical-grade solids should be kept in desiccators to prevent hydration .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., unexpected H NMR shifts or IR absorptions) require iterative validation:

- Step 1: Replicate experiments under identical conditions to rule out procedural errors.

- Step 2: Cross-validate with alternative techniques (e.g., mass spectrometry for molecular weight confirmation).

- Step 3: Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with empirical data .

- Example: Discrepancies in -SH IR peaks may arise from tautomerism; variable-temperature NMR can clarify dynamic equilibria .

Advanced: How can hydrogen-bonding interactions of this compound be systematically studied?

Methodological Answer:

- Crystallography: Use single-crystal X-ray diffraction to map intermolecular interactions. For example, 2-chloropyridine-3-carboxylic acid forms dimeric structures via O-H···O and S-H···N bonds .

- Solution Studies: Titrate the compound in solvents of varying polarity (e.g., DMSO vs. chloroform) and monitor H NMR shifts to assess hydrogen-bonding propensity.

- Computational Analysis: Employ molecular dynamics simulations to predict interaction strengths and geometries .

Advanced: What strategies are effective for studying its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

- Nucleophilic Reactions:

- Electrophilic Aromatic Substitution:

- Kinetic Studies: Perform time-resolved UV-Vis spectroscopy to track intermediate formation in reactions like oxidation of -SH to disulfides .

Advanced: How can computational modeling enhance experimental design for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO/LUMO energies) to guide reactivity studies. Compare calculated IR/NMR spectra with empirical data .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic derivatives for bioactivity testing .

- Solvent Effects: Use COSMO-RS models to optimize solvent selection for reactions or crystallization .

Advanced: What methodologies are recommended for assessing its potential biological activity?

Methodological Answer:

- In Vitro Assays:

- Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include positive/negative controls (e.g., staurosporine for kinase inhibition) .

- Measure IC values via dose-response curves (10 nM–100 µM range) .

- Metabolic Stability: Use liver microsome models to evaluate degradation rates.

- Toxicity Profiling: Conduct cytotoxicity assays (MTT or Annexin V) on cell lines, adhering to safety protocols for respiratory irritants (see H335 hazard code) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.